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Compound of Interest

Compound Name: Antioxidant agent-18

Cat. No.: B1245016 Get Quote

An Application Note and Protocol for the Quantification of Antioxidant Agent-18 by High-

Performance Liquid Chromatography (HPLC).

Abstract
This application note details a validated reverse-phase high-performance liquid

chromatography (RP-HPLC) method for the precise and accurate quantification of Antioxidant
agent-18, a novel therapeutic compound. The method is demonstrated to be specific, linear,

accurate, and precise, adhering to the International Council for Harmonisation (ICH) guidelines.

This protocol is designed for researchers, scientists, and drug development professionals

involved in the quality control and analysis of pharmaceutical formulations containing

Antioxidant agent-18.

Introduction
Antioxidant agent-18 is a potent phenolic compound under investigation for its significant

therapeutic potential in mitigating cellular damage caused by oxidative stress. Oxidative stress

arises from an imbalance between the production of reactive oxygen species (ROS) and the

body's ability to neutralize them, leading to cellular damage implicated in numerous

pathologies. The mechanism of action for many antioxidants involves the neutralization of

these harmful free radicals.

Given its therapeutic promise, a reliable and robust analytical method is essential for the

quantification of Antioxidant agent-18 in bulk drug substances and finished pharmaceutical
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products. This ensures product quality, consistency, and safety. High-Performance Liquid

Chromatography (HPLC) with UV detection is a widely used technique for the analysis of

phenolic compounds due to its high resolution, sensitivity, and precision.[1][2]

This document provides a comprehensive protocol for the quantification of Antioxidant agent-
18 using an RP-HPLC method, including detailed procedures for sample preparation,

chromatographic conditions, and complete method validation as per ICH Q2(R1) guidelines.[3]

[4][5]
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Caption: Antioxidant agent-18 mitigating oxidative stress.

Experimental Protocols
Instrumentation, Chemicals, and Reagents

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with

a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven. A C18 column

(e.g., 250 mm x 4.6 mm, 5 µm particle size) is used for separation.[2][6]

Chemicals:
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Antioxidant agent-18 Reference Standard

Acetonitrile (HPLC Grade)

Methanol (HPLC Grade)

Formic Acid (AR Grade)

Ultrapure Water (Type 1)

Glassware and Consumables:

Volumetric flasks (Class A)

Pipettes (Class A)

Autosampler vials

Syringe filters (0.45 µm)

Chromatographic Conditions
The separation and quantification are achieved using the following isocratic conditions.

Parameter Condition

HPLC Column C18, 250 mm x 4.6 mm, 5 µm

Mobile Phase
Acetonitrile and 0.1% Formic Acid in Water

(55:45 v/v)

Flow Rate 1.0 mL/min

Column Temperature 30°C

Injection Volume 10 µL

Detection UV at 280 nm

Run Time 10 minutes
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Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Antioxidant agent-18
Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to

volume with the mobile phase.

Working Standard Solutions (10-100 µg/mL): Prepare a series of working standard solutions

by serially diluting the stock solution with the mobile phase to achieve concentrations of 10,

20, 40, 60, 80, and 100 µg/mL.[6]

Sample Preparation:

Accurately weigh a quantity of the powdered formulation equivalent to 100 mg of

Antioxidant agent-18.

Transfer to a 100 mL volumetric flask.

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete

dissolution.

Dilute to volume with the mobile phase and mix thoroughly.

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Further dilute 5.0 mL of the filtered solution to 50 mL with the mobile phase to obtain a

theoretical concentration of 100 µg/mL.
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Caption: Experimental workflow for HPLC analysis.

Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure its

suitability for the intended purpose.[5][7] The validation parameters assessed were specificity,

linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and

robustness.

Specificity
Specificity was evaluated by analyzing a blank (mobile phase) and a placebo solution

(containing all formulation excipients except Antioxidant agent-18). The resulting

chromatograms showed no interfering peaks at the retention time of Antioxidant agent-18,

confirming the method's specificity.
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Linearity
The linearity of the method was determined by analyzing the prepared working standard

solutions at six concentration levels (10-100 µg/mL). The calibration curve was constructed by

plotting the peak area against the concentration.

Parameter Result Acceptance Criteria

Linearity Range 10 - 100 µg/mL -

Regression Equation y = 45872x + 1253 -

Correlation Coefficient (R²) 0.9998 R² ≥ 0.999

Accuracy
Accuracy was determined by the standard addition method.[8] The sample was spiked with the

reference standard at three different concentration levels (80%, 100%, and 120% of the

nominal sample concentration) in triplicate. The percentage recovery was then calculated.

Spiked Level
Amount Added
(µg/mL)

Amount Found
(µg/mL)

% Recovery
Mean %
Recovery

80% 80 79.6 99.5%

100% 100 100.2 100.2% 99.8%

120% 120 119.6 99.7%

Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[4]

Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision

(inter-day).[4][5]

Repeatability: Six replicate injections of the sample solution (100 µg/mL) were performed on

the same day.
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Intermediate Precision: The analysis was repeated by a different analyst on a different day.

Precision Level
% RSD (Relative Standard
Deviation)

Acceptance Criteria

Repeatability (n=6) 0.45% %RSD ≤ 2.0%

Intermediate Precision (n=6) 0.68% %RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope

of the calibration curve.

Parameter Result (µg/mL) Method

LOD 0.5 µg/mL
3.3 x (Standard Deviation /

Slope)

LOQ 1.5 µg/mL
10 x (Standard Deviation /

Slope)

Robustness
The robustness of the method was assessed by introducing small, deliberate variations to the

chromatographic conditions. The effect on the peak area and retention time was recorded, and

the %RSD was calculated.

Parameter Varied Variation %RSD of Peak Area

Flow Rate (mL/min) ± 0.1 0.85%

Column Temperature (°C) ± 2 0.55%

Mobile Phase (Organic

Content)
± 2% 1.10%

Acceptance Criteria: %RSD should be ≤ 2.0%.
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Conclusion
The developed RP-HPLC method for the quantification of Antioxidant agent-18 is simple,

specific, linear, accurate, precise, and robust. The validation results confirm that the method is

suitable for its intended purpose of routine quality control analysis of Antioxidant agent-18 in

pharmaceutical formulations. The method adheres to the standards set by the ICH guidelines,

ensuring reliable and consistent results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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